
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- is a complex organic compound characterized by a cyclopropene ring substituted with phenyl and thienyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- typically involves the cyclopropanation of appropriate precursors. One common method is the reaction of diphenylacetylene with a thienyl-substituted diazo compound under the influence of a transition metal catalyst. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Rhodium or copper complexes
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Halogenation with bromine or chlorination with thionyl chloride.
Major Products
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism by which 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl and thienyl groups can also participate in π-π interactions and hydrogen bonding, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-
- 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester
- 2-Cyclopropen-1-one, 2,3-diphenyl-
Uniqueness
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-1-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.
Propriétés
Numéro CAS |
824425-15-2 |
|---|---|
Formule moléculaire |
C20H14O2S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2,3-diphenyl-1-thiophen-2-ylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H14O2S/c21-19(22)20(16-12-7-13-23-16)17(14-8-3-1-4-9-14)18(20)15-10-5-2-6-11-15/h1-13H,(H,21,22) |
Clé InChI |
GIYYZFQXJNZMAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C2(C3=CC=CS3)C(=O)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)
![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)
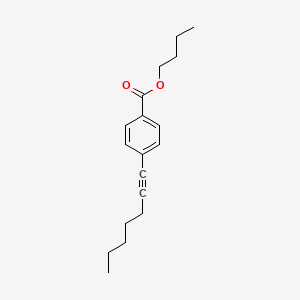
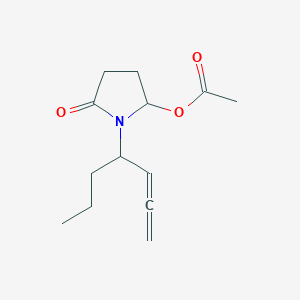
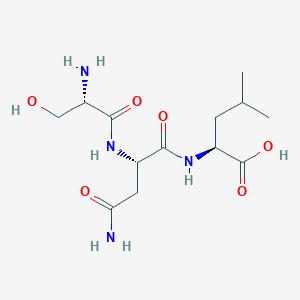
![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)

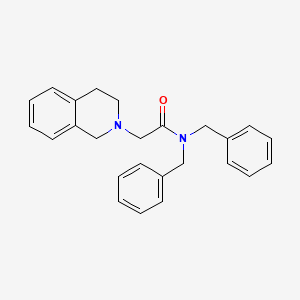
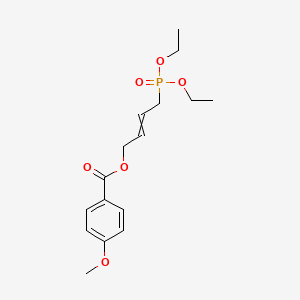

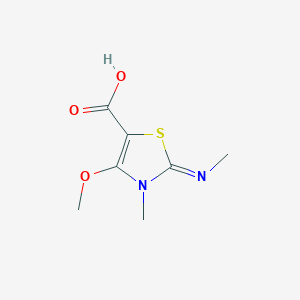
![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
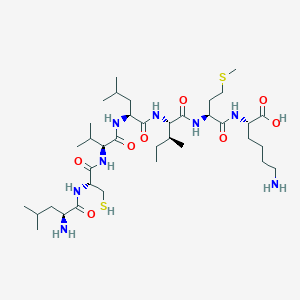
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
